molecular formula C18H20BrN3O2 B2503183 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2097931-02-5

2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Cat. No.: B2503183
CAS No.: 2097931-02-5
M. Wt: 390.281
InChI Key: ZQOKYNHBGDPEQK-UHFFFAOYSA-N
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Description

2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine (CAS 2097931-02-5) is a high-value chemical hybrid compound with the molecular formula C18H20BrN3O2 and a molecular weight of 390.27 g/mol . This molecule is of significant interest in medicinal chemistry and anticancer drug discovery due to its unique structure, which incorporates both a piperidine and a dimethylpyrimidine moiety . The piperidine ring is a privileged scaffold in pharmacology, known to confer bioactivity, while the pyrimidine core is a fundamental building block in nucleic acids and a key pharmacophore in many clinically approved anticancer agents . Drugs like 5-fluorouracil and gemcitabine exemplify the critical role of pyrimidine derivatives in chemotherapy, where they often act as antimetabolites to disrupt DNA and RNA synthesis in cancer cells . The strategic design of such hybrid molecules aims to combine pharmacophoric elements from distinct bioactive compounds to create novel entities with enhanced efficacy, improved selectivity, and the potential to overcome drug resistance . Researchers can leverage this compound as a key intermediate or a novel chemical entity in screening campaigns targeting various biological pathways. It is available for purchase in quantities ranging from 2 μmol to 30 mg from suppliers like Life Chemicals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-12-10-13(2)21-18(20-12)24-14-6-5-9-22(11-14)17(23)15-7-3-4-8-16(15)19/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOKYNHBGDPEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction involving a suitable precursor.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst.

    Coupling with Dimethylpyrimidine: The final step involves the coupling of the bromobenzoyl-piperidine intermediate with 4,6-dimethylpyrimidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the development of new therapeutic agents.

    Industrial Applications: It can be used in the synthesis of advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The bromobenzoyl group may facilitate binding to certain proteins or enzymes, while the piperidine and pyrimidine moieties contribute to the overall activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the literature share partial structural motifs with 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine , enabling comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
Target Compound Pyrimidine 4,6-dimethyl; 2-bromobenzoyl-piperidinyloxy Calculated: ~415–425 Ether, amide, bromide
2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (14) Oxazolo[4,5-b]pyridine Benzyl-piperidinyl; bromide 392 (MH+) Oxazole, bromide, tertiary amine
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) Oxazolo[4,5-b]pyridine Propenoate ester; benzyl-piperidinyl ~437 (estimated) Ester, oxazole, tertiary amine

Key Differences and Implications

Core Heterocycle: The target compound’s pyrimidine core (two nitrogen atoms) contrasts with the oxazolo[4,5-b]pyridine fused-ring system in compounds 14 and 14.

Substituents: The 2-bromobenzoyl group in the target compound provides a halogen-bonding motif absent in compounds 14 and 16, which feature non-halogenated benzyl groups. Bromine’s electronegativity and steric bulk may enhance target affinity or metabolic stability.

Functional Groups: The ether linkage in the target compound differs from the ethyl spacer in 14 and 16, altering conformational flexibility. Ethers are less prone to hydrolysis than esters (e.g., compound 16’s propenoate group), suggesting improved stability under physiological conditions .

Biological Activity

The compound 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrimidine core substituted with a piperidine moiety and a bromobenzoyl group. Its IUPAC name reflects its complex structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H18BrN3O
Molecular Weight360.24 g/mol
CAS Number1428356-13-1
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

Antitumor Activity

Studies on structurally related pyrimidines have demonstrated antitumor effects through apoptosis induction in cancer cells. The compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : It may inhibit specific enzymes crucial for bacterial growth or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress could lead to cellular damage and apoptosis in target cells.

Study 1: Antibacterial Activity

A study published in PubMed evaluated the antibacterial properties of piperidine derivatives against clinical isolates. The results indicated that compounds with similar structural features to our compound exhibited low micromolar minimal inhibitory concentrations (MICs) against enterococci .

Study 2: Anticancer Efficacy

In vitro studies on pyrimidine derivatives showed promising results in inhibiting the growth of various cancer cell lines. The compounds induced apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer agents .

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